

N-bromosuccinimide spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: *N*-bromobutanamide

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Spectroscopic Profile of N-Bromosuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, primarily utilized for radical substitution, electrophilic addition, and electrophilic substitution reactions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of related compounds. This guide provides a comprehensive overview of the nuclear magnetic resonance (^1H NMR, ^{13}C NMR), infrared (IR), and mass spectrometry (MS) data for N-bromosuccinimide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-bromosuccinimide.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.87	Singlet	4H	Methylene protons (-CH ₂ -CH ₂ -)

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~176.7	Carbonyl carbons (-C=O)
~28.3	Methylene carbons (-CH ₂ -CH ₂ -)

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1768	Strong	Asymmetric C=O stretch
~1690	Strong	Symmetric C=O stretch
~1418	Medium	CH ₂ scissoring
~1150	Strong	C-N stretch

Note: Spectra are often recorded using a KBr pellet.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
179	~71	[M+2] ⁺ (presence of ⁸¹ Br isotope)
177	~67	[M] ⁺ (presence of ⁷⁹ Br isotope) [1] [2]
100	~40	[M - Br] ⁺
99	~14	[C ₄ H ₅ NO ₂] ⁺
56	100	[C ₃ H ₄ O] ⁺ (base peak)
55	~92	[C ₃ H ₃ O] ⁺

Note: Data corresponds to Electron Ionization (EI) mass spectrometry. The molecular ion shows a characteristic isotopic pattern for bromine (^{79}Br : $^{81}\text{Br} \approx 1:1$).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Sample Preparation

For optimal results, N-bromosuccinimide should be purified prior to analysis. A common method is recrystallization from water.^[3] The purified NBS should be a white crystalline solid; a yellow or brownish color indicates the presence of bromine.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Dissolution: Accurately weigh approximately 10-20 mg of purified NBS and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- Instrument Setup: The NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.^[3]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.^[4]
 - A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet):

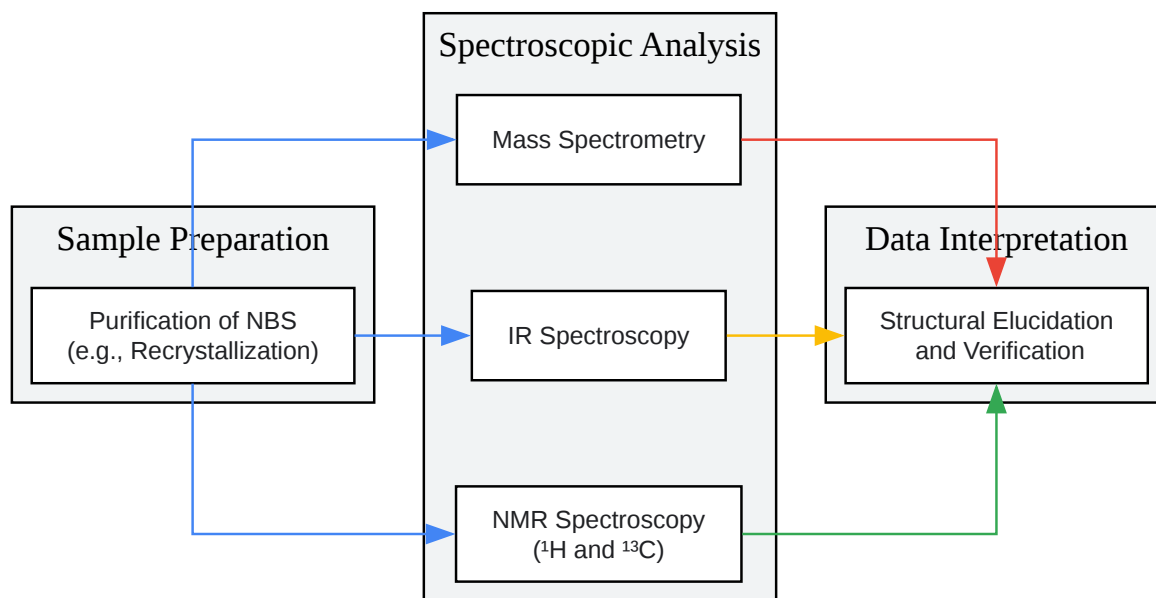
- Thoroughly grind a small amount of purified NBS (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.^[5]
 - Acquire the spectrum over a typical range of 4000-400 cm^{-1} .
 - A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Electron Ionization (EI) is a common method for obtaining the mass spectrum of NBS, typically using an ionization energy of 70 eV.^[6]
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N-bromosuccinimide.



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Caption: Workflow for the spectroscopic characterization of N-bromosuccinimide.

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